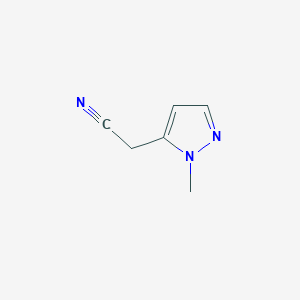

2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile

説明

Structure

3D Structure

特性

IUPAC Name |

2-(2-methylpyrazol-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3/c1-9-6(2-4-7)3-5-8-9/h3,5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYXBEBZQSMLHTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1071814-43-1 | |

| Record name | 2-(1-methyl-1H-pyrazol-5-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 1 Methyl 1h Pyrazol 5 Yl Acetonitrile and Its Chemical Derivatives

Strategies for the Construction of the Pyrazole (B372694) Ring in Acetonitrile (B52724) Derivatives

Building the pyrazole heterocycle from acyclic precursors is a fundamental and widely employed strategy. This approach often involves the condensation of a 1,3-dielectrophilic compound with a hydrazine (B178648) derivative, where one of the precursors contains the cyano group or a masked version of it.

Cyclization Reactions Involving Hydrazine Derivatives

The Knorr pyrazole synthesis and related cyclocondensation reactions represent the most classical and direct methods for forming the pyrazole ring. nih.govjk-sci.comslideshare.net This strategy involves the reaction of a β-dicarbonyl compound or its synthetic equivalent with a hydrazine. To synthesize pyrazole acetonitrile derivatives, a β-ketonitrile is an ideal precursor.

The reaction of a β-ketonitrile, such as 3-oxopentanenitrile, with methylhydrazine is a key example. The reaction proceeds through the initial condensation of the more reactive nitrogen atom of methylhydrazine with the ketone carbonyl group of the β-ketonitrile to form a hydrazone intermediate. Subsequent intramolecular cyclization via attack of the second nitrogen atom onto the nitrile carbon, followed by tautomerization, leads to the formation of the aromatic pyrazole ring. The use of methylhydrazine as the dinucleophile allows for the direct incorporation of the N-methyl group. nih.govnih.gov

The reaction conditions for these cyclizations can vary, often employing protic solvents like ethanol (B145695) or acetic acid and can be performed at room temperature or with heating. The regioselectivity of this reaction is a crucial aspect, as discussed in section 2.1.3.

One-Pot Multi-Component Reaction (MCR) Approaches

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecules like substituted pyrazoles in a single synthetic operation. acs.orgacs.org For the synthesis of pyrazoles bearing a cyano group, four-component reactions are particularly powerful.

A common MCR strategy involves the condensation of an aldehyde, malononitrile (B47326), a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate (B1144303). rsc.orgnih.gov The reaction cascade is believed to initiate with the Knoevenagel condensation of the aldehyde and malononitrile to form an arylidene malononitrile intermediate. Concurrently, the β-ketoester reacts with hydrazine to form a pyrazolone (B3327878) intermediate. A subsequent Michael addition of the pyrazolone to the activated double bond of the arylidene malononitrile, followed by intramolecular cyclization and dehydration, yields a highly functionalized pyrano[2,3-c]pyrazole. While this specific MCR leads to a fused ring system, variations in the starting components can be tailored to produce discrete cyanopyrazoles. rsc.orgnih.gov For instance, using different active methylene (B1212753) compounds and hydrazines can direct the reaction towards the desired pyrazole acetonitrile core. researchgate.net

These reactions are often facilitated by a catalyst, which can range from simple bases like piperidine (B6355638) to more complex organocatalysts or nanoparticles, and can be performed in various solvents, including green media like water or ethanol. rsc.orgekb.eg

Regioselective Synthesis Pathways

When synthesizing unsymmetrically substituted pyrazoles, such as the 1,5-disubstituted target compound, controlling the regioselectivity is paramount. The reaction of an unsymmetrical 1,3-dicarbonyl compound (or equivalent, like a β-ketonitrile) with a substituted hydrazine (e.g., methylhydrazine) can potentially yield two regioisomers: the 1,3- and the 1,5-disubstituted pyrazoles. nih.gov

The regiochemical outcome is primarily governed by the difference in reactivity between the two electrophilic centers of the 1,3-dicarbonyl precursor and the two nucleophilic nitrogen atoms of the hydrazine. In the case of methylhydrazine, the N1 atom (bearing the methyl group) is generally more sterically hindered but can be more nucleophilic depending on electronic effects. For most β-ketonitriles, the initial and faster condensation typically occurs between the less-hindered N2 atom of methylhydrazine and the more electrophilic ketone carbonyl. The subsequent intramolecular cyclization then leads to the preferential formation of the 1,5-disubstituted pyrazole isomer, which is the desired pathway for 2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile. nih.govmdpi.com

Reaction conditions can also influence the regioselectivity. For example, the pH of the reaction medium can dictate which nitrogen atom of the hydrazine is protonated, thereby altering its nucleophilicity and steering the reaction towards one isomer over the other. nih.gov Some studies have shown that using arylhydrazine hydrochlorides favors the formation of 1,3-regioisomers, while the corresponding free base form leads exclusively to the 1,5-regioisomer. nih.gov

Methodologies for the Introduction of the Acetonitrile Moiety to Pyrazole Cores

An alternative synthetic strategy involves the functionalization of a pre-formed pyrazole ring. This approach is useful when the desired pyrazole core is readily accessible or when direct construction methods are challenging.

Alkylation Reactions

Alkylation is a direct method for introducing the acetonitrile group onto a pyrazole ring. This can be achieved through N-alkylation or C-alkylation. For the target compound, this would typically involve the C-alkylation of a 1-methylpyrazole (B151067) precursor. A common method is the reaction of a pyrazole anion with a haloacetonitrile, such as chloroacetonitrile (B46850) or bromoacetonitrile. semanticscholar.org

The process begins with the deprotonation of a suitable pyrazole precursor, such as 1-methyl-1H-pyrazol-5-ol or a related tautomer, using a strong base like sodium hydride (NaH) or lithium diisopropylamide (LDA) to generate a nucleophilic pyrazolate anion. This anion then undergoes a nucleophilic substitution reaction with chloroacetonitrile, displacing the chloride and forming the C-CH₂CN bond at the 5-position. scispace.com

Another pathway involves the N-alkylation of an existing pyrazole. The N-alkylation of pyrazoles typically requires basic conditions to deprotonate the ring nitrogen, followed by reaction with an alkyl halide. researchgate.netmdpi.comsci-hub.segoogle.com Once the 1-methylpyrazole is formed, subsequent functionalization at the C5 position would be required to introduce the acetonitrile group. This could involve lithiation at C5 followed by quenching with chloroacetonitrile.

| Pyrazole Precursor | Alkylating Agent | Base/Catalyst | Product Type | Reference |

|---|---|---|---|---|

| 3,5-Diphenylpyrazole | Alkyl/Benzyl Halides | Sodium Hydride | N-Alkyl Pyrazole | scispace.com |

| 4-Chloropyrazole | Phenethyl trichloroacetimidate | Camphorsulfonic acid (CSA) | N-Alkyl Pyrazole | semanticscholar.org |

| 3-tert-Butyl-5-chloro-4-formylpyrazole | Benzyl bromide | Potassium carbonate | N-Benzyl Pyrazole | sci-hub.se |

Condensation-Based Synthetic Routes

Condensation reactions provide an alternative route to introduce the acetonitrile moiety. This approach typically involves building the -CH₂CN group from a pre-existing functional group on the pyrazole ring, such as an aldehyde or a carboxylic acid derivative.

One potential route starts with 1-methyl-1H-pyrazole-5-carbaldehyde. This aldehyde can undergo a Knoevenagel condensation with an active methylene compound like malononitrile. While this initially forms a C=C(CN)₂ group, subsequent chemical modifications could potentially lead to the desired acetonitrile side chain.

A more direct condensation-based route involves the conversion of a pyrazolylacetic acid derivative. For instance, 1-methyl-1H-pyrazol-5-ylacetic acid could be converted to the corresponding amide, which can then be dehydrated to the nitrile using a standard dehydrating agent like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (B1165640) (TFAA). This sequence effectively transforms a carboxymethyl group into a cyanomethyl (acetonitrile) group.

| Strategy | Sub-Method | Key Reactants | Key Features |

|---|---|---|---|

| Ring Construction | Cyclization | β-Ketonitrile, Methylhydrazine | Classical, direct formation of the N-methylated pyrazole ring. |

| MCR | Aldehyde, Malononitrile, β-Ketoester, Hydrazine | High efficiency, atom economy, one-pot synthesis. | |

| Regioselective Pathways | Unsymmetrical 1,3-dielectrophile, Substituted Hydrazine | Control of reaction conditions (e.g., pH) to favor the 1,5-isomer. | |

| Moiety Introduction | Alkylation | 1-Methylpyrazole precursor, Haloacetonitrile | Direct C-alkylation of a pre-formed pyrazole ring. |

| Condensation | Pyrazolylacetic acid amide, Dehydrating agent | Transformation of a side-chain functional group into a nitrile. |

Directed Functionalization and Derivatization Strategies during Synthesis

The strategic modification of the this compound scaffold is achieved through a variety of targeted reactions. These methodologies allow for the introduction of diverse functional groups on both the pyrazole ring and the acetonitrile side chain, enabling the synthesis of a wide array of chemical derivatives.

The pyrazole ring, being an aromatic heterocycle, is susceptible to electrophilic substitution. Research indicates that for pyrazole derivatives, particularly those with a substituent at the N1 position, the C4 position is the most nucleophilic and thus the primary site for electrophilic attack. beilstein-journals.org

A prominent example of this regioselectivity is the Vilsmeier-Haack reaction. In the synthesis of related pyrazole compounds, treatment of a 1-substituted-3-methyl-1H-pyrazol-5(4H)-one with a Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) leads to chloroformylation, exclusively yielding the 5-chloro-4-formyl derivative. google.com This reaction introduces a reactive aldehyde group at the C4 position, which can serve as a handle for further derivatization.

Similarly, reactions with other electrophiles, such as those generated from azomethines, also result in substitution at the C4 position. beilstein-journals.org The initial electrophilic attack forms an unstable intermediate that can be trapped or stabilized, often leading to bridged bis-pyrazole structures if a second molecule of the starting pyrazole acts as a nucleophile. beilstein-journals.org These findings underscore a consistent pattern of C4-directed electrophilic substitution on the pyrazole core, a key strategy for its functionalization.

The nitrile group (-C≡N) of this compound is a versatile functional group that can undergo various nucleophilic reactions. The polarized triple bond features an electrophilic carbon atom, making it a target for nucleophiles. libretexts.orgopenstax.org

Key transformations involving the nitrile group include:

Hydrolysis: The nitrile can be hydrolyzed to the corresponding carboxylic acid, 2-(1-methyl-1H-pyrazol-5-yl)acetic acid. This reaction can be performed under either acidic or basic conditions, typically requiring heat. libretexts.orgchemguide.co.uk The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid. weebly.com

Acid-catalyzed hydrolysis involves heating the nitrile with an aqueous acid like HCl or H₂SO₄. libretexts.org

Base-catalyzed hydrolysis involves heating with an aqueous base such as NaOH, which initially forms the carboxylate salt. A subsequent acidification step is required to yield the free carboxylic acid. chemguide.co.uk

Reduction: The nitrile group can be reduced to a primary amine, yielding 2-(1-methyl-1H-pyrazol-5-yl)ethan-1-amine. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is commonly used for this transformation. libretexts.orgchemguide.co.uk The reaction involves the nucleophilic addition of two hydride ions to the nitrile carbon. libretexts.org Catalytic hydrogenation using H₂ gas with metal catalysts like palladium or platinum is also an effective method. chemguide.co.ukwikipedia.org

Addition of Organometallic Reagents: Grignard reagents (R-MgX) can add to the electrophilic carbon of the nitrile. This reaction forms an intermediate imine anion, which upon aqueous workup (hydrolysis) yields a ketone. openstax.orgmasterorganicchemistry.com This provides a robust method for creating a new carbon-carbon bond and introducing a carbonyl functional group adjacent to the pyrazole-methylene unit.

These reactions demonstrate the utility of the nitrile group as a synthetic precursor to other important functional groups like carboxylic acids, primary amines, and ketones.

Modern synthetic strategies increasingly rely on catalysts to improve efficiency, selectivity, and scope. Both metal-based and organic catalysts have been employed in the synthesis and derivatization of pyrazole-containing compounds.

Metal-Mediated Reactions: Transition metals are effective catalysts for forming complex heterocyclic systems. For instance, multi-component reactions (MCRs) for synthesizing pyrano[2,3-c]pyrazole derivatives have been successfully catalyzed by various metal species. Catalysts such as tin(II) chloride (SnCl₂), manganese-doped zirconia (Mn/ZrO₂), and zinc sulfide (B99878) (ZnS) nanoparticles have been shown to efficiently promote the condensation of aldehydes, malononitrile, and pyrazolone precursors. masterorganicchemistry.com Copper triflate has also been used to catalyze the condensation of chalcones with hydrazines to form the pyrazole core. nih.gov

Organocatalyzed Transformations: Non-metal catalysts offer a complementary approach, often with advantages in cost and toxicity. A simple and effective iodine (I₂)-catalyzed cyclization reaction has been developed for synthesizing pyrazolo[1,5-a]pyrimidines from 1H-pyrazol-5-amines and β-ketonitriles. chemguide.co.uk This reaction proceeds under mild conditions and demonstrates the ability of a simple organocatalyst to facilitate complex bond formations.

The following table summarizes selected catalytic approaches for the synthesis of pyrazole derivatives.

| Catalyst Type | Catalyst Example | Reaction Type | Product Type | Ref |

| Metal | SnCl₂ | Multi-component Reaction | Pyrano[2,3-c]pyrazole | masterorganicchemistry.com |

| Metal | Mn/ZrO₂ | Multi-component Reaction | Pyrano[2,3-c]pyrazole | masterorganicchemistry.com |

| Metal | Copper Triflate | Condensation/Cyclization | 1,3,5-trisubstituted pyrazole | nih.gov |

| Organocatalyst | Iodine (I₂) | Tandem Cyclization | Pyrazolo[1,5-a]pyrimidine | chemguide.co.uk |

Development of Environmentally Benign (Green Chemistry) Synthetic Routes

The principles of green chemistry aim to reduce the environmental impact of chemical synthesis. For pyrazole derivatives, this has led to the development of methods that minimize solvent use and energy consumption.

Solvent-free "grinding" techniques have been successfully applied to the synthesis of 2-pyrazoline (B94618) derivatives by reacting chalcones with hydrazine hydrate at room temperature. This method is characterized by short reaction times, high yields, and a simple workup procedure. organic-chemistry.org

Furthermore, the use of alternative energy sources like microwave and ultrasound irradiation has been shown to significantly accelerate reactions and improve yields compared to conventional heating. masterorganicchemistry.com For example, in a multi-component synthesis of pyrano[2,3-c]pyrazoles, microwave irradiation reduced the reaction time from 1.4 hours to just 25 minutes while increasing the yield from 80% to 88%. masterorganicchemistry.com Similarly, ultrasound-assisted synthesis in an aqueous medium afforded a 98% yield in 10 minutes, compared to 83% in 1 hour via conventional methods. masterorganicchemistry.com

The table below contrasts conventional and green synthetic methods for pyrazole derivatives.

| Method | Energy Source | Solvent | Reaction Time | Yield (%) | Ref |

| Conventional | Oil Bath Heating | Ethanol | 1.4 hours | 80 | masterorganicchemistry.com |

| Green (Microwave) | Microwave (280 W) | Ethanol | 25 minutes | 88 | masterorganicchemistry.com |

| Conventional | Oil Bath Heating | Aqueous Ethanol | 1 hour | 83 | masterorganicchemistry.com |

| Green (Ultrasound) | Ultrasonication | Aqueous Ethanol | 10 minutes | 98 | masterorganicchemistry.com |

| Conventional | Reflux | Organic Solvent | Several hours | Variable | organic-chemistry.org |

| Green (Grinding) | Mechanical Force | Solvent-free | 5-10 minutes | 90-95 | organic-chemistry.org |

Optimization Protocols for Reaction Yields and Conditions

Systematic optimization of reaction parameters is crucial for maximizing product yield and purity. This involves screening variables such as catalysts, solvents, temperature, and reactant ratios.

A classic approach involves the one-variable-at-a-time (OVAT) method. For the synthesis of pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-diones, various catalysts and solvents were screened under reflux conditions. libretexts.org This systematic evaluation identified the most effective combination to achieve the highest yield.

The table below illustrates the optimization of catalyst and solvent for a model reaction.

| Entry | Catalyst | Solvent | Time (h) | Yield (%) |

| 1 | None | Water | 10 | 40 |

| 2 | L-proline | Water | 6 | 70 |

| 3 | Piperidine | Water | 8 | 65 |

| 4 | p-TSA | Water | 5 | 85 |

| 5 | p-TSA | Ethanol | 7 | 75 |

| 6 | p-TSA | Acetonitrile | 8 | 60 |

| 7 | p-TSA | Toluene | 10 | 50 |

| Data adapted from a study on pyrazole-based pyridopyrimidinediones. libretexts.org |

More advanced methodologies, such as Design of Experiment (DoE) and Bayesian Optimization, are also being applied. Utopia Point Bayesian Optimization (UPBO) was used to identify highly selective conditions for the formation of N1 and N2-methyl pyrazole isomers. libretexts.org This computational approach efficiently explores a vast chemical space of solvents, bases, and temperatures to find optimal conditions that would be challenging to discover through traditional screening, successfully identifying conditions that favor one isomer with high selectivity. libretexts.org This highlights the power of modern computational tools in accelerating the development of optimized synthetic protocols.

Chemical Reactivity and Transformation Pathways of 2 1 Methyl 1h Pyrazol 5 Yl Acetonitrile

Reactivity Profiles of the Nitrile Group in 2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile

The nitrile group, with its carbon-nitrogen triple bond, is a versatile functional group that can undergo a variety of transformations, including hydrolysis, reduction, and nucleophilic addition.

The hydrolysis of the nitrile group in this compound can proceed under either acidic or basic conditions to yield either the corresponding carboxylic acid or amide.

Under acidic conditions, the reaction is typically initiated by protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. Subsequent nucleophilic attack by water leads to the formation of an imidic acid intermediate, which then tautomerizes to the more stable amide. Further hydrolysis of the amide under more vigorous conditions will yield the carboxylic acid, 2-(1-methyl-1H-pyrazol-5-yl)acetic acid, and an ammonium (B1175870) salt.

Basic hydrolysis, on the other hand, involves the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. The resulting intermediate is then protonated by water to form an imidic acid, which, similar to the acidic pathway, tautomerizes to the amide. Continued reaction under basic conditions will lead to the formation of the carboxylate salt, which upon acidification, will yield the carboxylic acid. The choice of reaction conditions can often allow for the selective isolation of either the amide or the carboxylic acid.

Table 1: Hydrolysis Products of this compound

| Starting Material | Reagents and Conditions | Major Product |

| This compound | Dilute HCl or H₂SO₄, Heat | 2-(1-Methyl-1H-pyrazol-5-yl)acetic acid |

| This compound | Aqueous NaOH or KOH, Heat | Sodium 2-(1-methyl-1H-pyrazol-5-yl)acetate |

| This compound | Controlled acidic or basic hydrolysis | 2-(1-Methyl-1H-pyrazol-5-yl)acetamide |

The nitrile group of this compound can be reduced to a primary amine, 2-(1-methyl-1H-pyrazol-5-yl)ethanamine. This transformation is a key step in the synthesis of various biologically active molecules.

Common reducing agents for this conversion include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. The use of LiAlH₄ in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) is a powerful method for this reduction. The reaction proceeds via the nucleophilic addition of hydride ions to the nitrile carbon, ultimately forming the primary amine after an aqueous workup.

Catalytic hydrogenation offers a milder alternative. This method typically employs a metal catalyst such as Raney nickel, platinum, or palladium on a solid support, under a hydrogen atmosphere. The choice of catalyst and reaction conditions (pressure, temperature, and solvent) can influence the efficiency and selectivity of the reduction.

Table 2: Reduction Products of this compound

| Starting Material | Reagents and Conditions | Major Product |

| This compound | 1. LiAlH₄, Et₂O or THF2. H₂O workup | 2-(1-Methyl-1H-pyrazol-5-yl)ethanamine |

| This compound | H₂, Raney Ni, EtOH or MeOH | 2-(1-Methyl-1H-pyrazol-5-yl)ethanamine |

| This compound | H₂, Pd/C, EtOH or MeOH | 2-(1-Methyl-1H-pyrazol-5-yl)ethanamine |

The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are common nucleophiles used in these reactions.

The addition of a Grignard reagent to this compound would initially form an imine-magnesium salt intermediate. Subsequent hydrolysis of this intermediate would yield a ketone. This reaction provides a versatile route for the synthesis of various pyrazole-substituted ketones. The choice of the Grignard reagent determines the nature of the R group in the resulting ketone.

Transformations of the Pyrazole (B372694) Heterocyclic System

The pyrazole ring, being an aromatic heterocycle, can also undergo a range of chemical transformations, although it is generally quite stable.

The pyrazole ring is relatively resistant to oxidation. However, under strong oxidizing conditions, the ring can be cleaved. For instance, treatment with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under harsh conditions can lead to the degradation of the pyrazole ring. libretexts.orgresearchgate.net The outcome of such reactions is often a complex mixture of products, and the selective oxidation of the pyrazole ring without affecting other functional groups can be challenging.

Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are also known to oxidize heterocyclic compounds. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org While specific data for this compound is not available, the reaction of m-CPBA with the pyrazole ring could potentially lead to the formation of N-oxides or other oxidation products, depending on the reaction conditions.

The fragmentation of pyrazole derivatives upon electron impact in mass spectrometry provides insights into the stability of the ring and potential fragmentation pathways. The fragmentation of pyrazoles is often initiated by the cleavage of the N-N bond. researchgate.net For 1-substituted pyrazoles, the fragmentation pattern can be influenced by the nature of the substituent. The mass spectrum of this compound would likely show a molecular ion peak followed by fragmentation patterns involving the loss of the acetonitrile (B52724) side chain and cleavage of the pyrazole ring.

Photochemical and thermal rearrangements of pyrazoles are also known to occur. mq.edu.aunih.govacs.orgresearchgate.netacs.org For example, some N-substituted pyrazoles can undergo thermal rearrangement to C-substituted pyrazoles. mq.edu.au Photochemical irradiation can lead to isomerization and the formation of different heterocyclic systems. researchgate.net The specific rearrangement pathways for this compound would depend on the reaction conditions and the energetic landscape of the possible intermediates.

Electrophilic Aromatic Substitution on the Pyrazole Ring

The pyrazole ring is an aromatic heterocycle, and as such, it can undergo electrophilic aromatic substitution. The regioselectivity of this substitution is dictated by the electronic effects of the existing substituents on the ring. In the case of this compound, the ring is substituted at the N1 position with a methyl group and at the C5 position with an acetonitrile group.

General principles of pyrazole chemistry indicate that electrophilic substitution preferentially occurs at the C4 position, which is the only unsubstituted carbon atom on the ring. rrbdavc.orgscribd.com This is because electrophilic attack at the C3 or C5 positions would lead to a less stable cationic intermediate where the positive charge is adjacent to the pyridine-like nitrogen (N2). rrbdavc.org The N1-methyl group and the C5-acetonitrile group direct incoming electrophiles to the C4 position.

Research findings support this theoretical outcome. Halogenation and nitration are common electrophilic aromatic substitution reactions. The existence of related compounds, such as 2-(4-bromo-1-methyl-1H-pyrazol-5-yl)acetonitrile and 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetonitrile, strongly indicates that direct bromination or nitration of this compound would yield the corresponding 4-substituted derivative. chemscene.com

Below is a table summarizing common electrophilic substitution reactions and the expected major product for this compound.

| Reaction | Reagent/Conditions | Expected Major Product at C4 |

| Nitration | HNO₃ / H₂SO₄ | 4-Nitro-2-(1-methyl-1H-pyrazol-5-yl)acetonitrile |

| Bromination | Br₂ / Acetic Acid | 2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)acetonitrile |

| Chlorination | Cl₂ / Lewis Acid | 2-(4-Chloro-1-methyl-1H-pyrazol-5-yl)acetonitrile |

| Sulfonation | Fuming H₂SO₄ | 5-(Cyanomethyl)-1-methyl-1H-pyrazole-4-sulfonic acid |

| Friedel-Crafts Acylation | Acyl Halide / AlCl₃ | 2-(4-Acyl-1-methyl-1H-pyrazol-5-yl)acetonitrile |

Chemical Modifications at the N1-Position of the Pyrazole Ring

The N1 position of the pyrazole ring in the title compound is occupied by a methyl group. This N-alkylation is typically introduced during the synthesis of the pyrazole ring itself, for instance, by using methylhydrazine as a starting material in a condensation reaction with a 1,3-dicarbonyl compound. nih.gov The N1-methyl group is generally stable and does not readily participate in reactions under standard conditions.

Modification of the N1-position post-synthesis would require specific chemical transformations aimed at cleaving the N-C(methyl) bond. This process, known as N-demethylation, is a challenging but established transformation in organic synthesis, particularly in alkaloid chemistry. researchgate.net Various methods have been developed, although they often require harsh reagents and conditions that could potentially affect other functional groups in the molecule, such as the nitrile.

Common approaches to N-demethylation that could theoretically be applied are summarized in the table below.

| Method | Typical Reagents | Description | Potential Challenges |

| Von Braun Reaction | Cyanogen Bromide (CNBr) | The tertiary amine reacts with CNBr, leading to the cleavage of an N-alkyl group and formation of a cyanamide, which can then be hydrolyzed to the secondary amine (N-H pyrazole). | Toxicity of CNBr; requires subsequent hydrolysis step. |

| Chloroformate Reagents | α-Chloroethyl chloroformate (ACE-Cl), Phenyl chloroformate | The reagent reacts with the N-methyl group to form a carbamate (B1207046) intermediate, which is then cleaved (e.g., by methanolysis) to yield the N-H pyrazole. | The nitrile group might be sensitive to the reaction conditions. |

| Oxidative Methods | Peroxides, Potassium Permanganate | These methods involve the oxidation of the N-methyl group, leading to an intermediate that can be hydrolyzed to the demethylated product. | Low selectivity and over-oxidation are common issues. |

| Photochemical Demethylation | UV light, photosensitizing agent | In the presence of a photosensitizer and oxygen, an electron transfer process can lead to the formation of an iminium cation, which hydrolyzes to the demethylated amine. researchgate.net | Requires specialized equipment; reaction efficiency can be variable. |

Following demethylation, the resulting N-H pyrazole could be re-alkylated or arylated at the N1 position to introduce different substituents, allowing for the synthesis of a diverse range of analogues.

Multi-Component Reactions Utilizing this compound as a Key Building Block

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. These reactions are valued for their atom economy, simplicity, and ability to rapidly generate molecular complexity. mdpi.com

While specific literature detailing the use of this compound in MCRs is limited, its structure contains a key functional group that is frequently employed in such reactions: an active methylene (B1212753) group (the -CH₂- part of the acetonitrile moiety). This group is rendered acidic by the adjacent electron-withdrawing nitrile group.

Many MCRs that produce highly substituted heterocyclic systems, such as pyranopyrazoles, rely on an active methylene compound as a key nucleophile. jetir.orgnih.gov Typically, these syntheses involve the reaction of an aldehyde, an active methylene compound (like malononitrile (B47326) or ethyl cyanoacetate), and a third component. aip.orgresearchgate.net

Based on this precedent, this compound could plausibly serve as the active methylene component in a one-pot synthesis. A potential MCR pathway could involve a domino Knoevenagel condensation/Michael addition/cyclization sequence. For instance, it could react with an aromatic aldehyde and a Michael acceptor to generate a complex heterocyclic product.

A hypothetical three-component reaction is outlined below:

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst (example) | Plausible Product Class |

| Aromatic Aldehyde (Ar-CHO) | This compound | Malononitrile | Piperidine (B6355638) or L-proline | Substituted Dihydropyridine or Pyran derivative |

In this proposed reaction, the first step would be a Knoevenagel condensation between the aromatic aldehyde and this compound. The resulting electron-deficient alkene could then undergo a Michael addition with a nucleophile like the enolate of malononitrile, followed by an intramolecular cyclization and tautomerization to yield a stable, highly functionalized heterocyclic product. The participation of the pyrazolylacetonitrile scaffold would allow for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

Despite a comprehensive search for experimental spectroscopic data for the chemical compound this compound, no specific research findings detailing its advanced spectroscopic characterization and structural elucidation are available in the public domain.

Searches for ¹H NMR, ¹³C NMR (including DEPT-135), 2D NMR (COSY, HSQC, HMBC), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for this specific molecule did not yield any published experimental spectra or detailed analyses. While general spectroscopic principles and data for related pyrazole isomers and derivatives are accessible, this information is not sufficient to construct a scientifically accurate and detailed article strictly focused on this compound as requested.

Consequently, the generation of a thorough and factual article with the specified data tables and detailed research findings is not possible at this time due to the absence of the necessary source material.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 1 Methyl 1h Pyrazol 5 Yl Acetonitrile

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization

Specific UV-Vis spectroscopic data for 2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile, including details on absorption maxima (λmax), molar absorptivity, and the electronic transitions (e.g., π→π, n→π), are not available in the searched scientific literature. This information is crucial for characterizing the electronic structure of the pyrazole (B372694) and nitrile chromophores within the molecule.

X-ray Diffraction Crystallography for Definitive Solid-State Structure Determination

A definitive solid-state structure of this compound determined by single-crystal X-ray diffraction has not been reported in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. Consequently, critical crystallographic data, such as the crystal system, space group, unit cell dimensions, and key bond lengths and angles, are unavailable.

Elemental Analysis for Compositional Verification

Published reports containing the elemental analysis data for this compound could not be found. This analysis is essential for verifying the empirical formula of the compound (C₆H₇N₃) by comparing the experimentally determined percentages of carbon, hydrogen, and nitrogen with the calculated theoretical values.

Computational and Theoretical Investigations of 2 1 Methyl 1h Pyrazol 5 Yl Acetonitrile and Its Analogs

Quantum Chemical Studies (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the detailed investigation of molecular structure, electronics, and reactivity. For pyrazole (B372694) derivatives, DFT calculations have been instrumental in elucidating key chemical characteristics. nih.govmdpi.com

Quantum chemical studies, particularly those employing DFT, are used to analyze the electronic structure of pyrazole derivatives. A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are fundamental to a molecule's reactivity and electronic properties. mdpi.comnih.gov

For instance, in a study on a pyridylpyrazole analog, the HOMO was found to be primarily a π-bonding orbital localized on the pyrazole ring, while the LUMO was a π*-antibonding orbital spread across both the pyrazole and pyridine (B92270) rings. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A larger gap generally implies higher stability and lower chemical reactivity. nih.gov For a related pyridylpyrazole, the calculated HOMO-LUMO gap was approximately 3.4 eV. mdpi.com Such calculations for 2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile would similarly map its electron density distribution and predict its electronic behavior.

Table 1: Frontier Molecular Orbital (FMO) Properties of a Pyrazole Analog

| Property | Value |

|---|---|

| HOMO Energy | N/A |

| LUMO Energy | N/A |

| HOMO-LUMO Gap | ~3.4 eV mdpi.com |

Note: Data is for a related pyridylpyrazole compound and serves as an illustrative example.

DFT calculations are highly effective in predicting the vibrational spectra (infrared and Raman) of molecules. nih.govmdpi.com By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that corresponds to the molecule's fundamental modes of vibration. These theoretical spectra are invaluable for interpreting experimental data, allowing for the precise assignment of observed spectral bands to specific molecular motions, such as stretching, bending, and rocking of different functional groups. mdpi.com

For example, in computational studies of pyrazole-containing molecules, specific frequency ranges are assigned to the stretching and deformation of C-H, C=C, and N=N bonds. The theoretical data often shows strong agreement with experimental FT-IR and Raman spectra, with any minor discrepancies being attributable to factors like the physical state of the sample (gas phase in calculation vs. solid state in experiment). nih.gov This methodology can be applied to this compound to predict its characteristic vibrational frequencies, aiding in its spectroscopic identification and characterization.

Computational descriptors derived from DFT calculations, such as Fukui functions, are used to predict the reactivity of different sites within a molecule. d-nb.inforesearchgate.net The Fukui function, f(r), indicates the change in electron density at a specific point when an electron is added to or removed from the molecule. d-nb.info This allows for the identification of the most likely sites for nucleophilic and electrophilic attack. nih.gov

Specifically, the function f+(r) points to sites susceptible to nucleophilic attack (where an electron is added), while f-(r) indicates sites prone to electrophilic attack (where an electron is removed). nih.govresearchgate.net These functions, along with other reactivity indices like molecular electrostatic potential (MEP) maps, provide a detailed picture of a molecule's chemical reactivity, guiding the design of synthetic pathways and explaining reaction outcomes. nih.gov For pyrazole derivatives, these tools have been used to successfully identify the electrophile and nucleophile centers in the molecules. nih.govresearchgate.net

Molecular Docking Simulations for Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. rjpbcs.complos.org It has become an essential tool in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.govnih.gov

Molecular docking simulations are employed to elucidate how pyrazole derivatives, such as this compound, might bind to specific biological targets. These simulations predict the binding conformation and estimate the binding affinity, often expressed as a docking score or binding energy. rjpbcs.comresearchgate.net Lower binding energy values typically indicate a more stable ligand-receptor complex. ijpbs.com

Studies on various pyrazole derivatives have shown their potential to inhibit protein targets like kinases by fitting into the active site and forming key interactions, such as hydrogen bonds and van der Waals interactions, with specific amino acid residues. nih.gov For example, docking studies of pyrazole derivatives with targets like VEGFR-2, Aurora A, and CDK2 have identified crucial hydrogen bond interactions with residues like Leu 840 and Cys 919 in VEGFR-2. nih.gov The results of these simulations provide a theoretical framework for understanding the structural basis of the ligand's activity. nih.gov

Table 2: Example Docking Results for Pyrazole Derivatives Against Protein Kinases

| Compound | Target Protein | Binding Energy (kJ/mol) | Interacting Residues |

|---|---|---|---|

| Analog 1b | VEGFR-2 | -10.09 | Leu 840, Cys 919, Asp 1046 nih.gov |

| Analog 2b | CDK2 | -10.35 | N/A |

| Analog 1d | Aurora A | -8.57 | Lys 20, Lys 89 nih.gov |

Note: Data is for representative pyrazole derivatives from a screening study and illustrates the type of information obtained from docking simulations. nih.gov

Molecular docking is a cornerstone of virtual screening, where large libraries of compounds are computationally evaluated to identify those with a high likelihood of binding to a specific biological target. ijpbs.comnih.gov This approach significantly narrows down the number of candidates for experimental testing, saving time and resources. ijpbs.com Pyrazole derivatives are frequently included in such screening libraries due to their versatile biological activities. johnshopkins.eduresearchgate.net

Once an initial "hit" compound is identified, the process of lead optimization begins. In this phase, medicinal chemists synthesize analogs of the lead compound to improve properties like potency, selectivity, and pharmacokinetic profiles. sk.ruenzymlogic.com Molecular docking plays a crucial role here by predicting how structural modifications might affect the binding to the target. nih.govnih.gov For instance, if a docking simulation reveals an unoccupied pocket in the binding site, a chemist might design an analog with an additional functional group to fill that space, potentially increasing binding affinity and potency. This iterative cycle of computational prediction and chemical synthesis is central to modern drug discovery. sk.ru

Molecular Dynamics Simulations for Conformational Landscape and Stability Analysis

Molecular dynamics (MD) simulations serve as a powerful computational microscope to explore the dynamic nature of molecules, providing insights into their conformational preferences and stability over time. eurasianjournals.comtandfonline.com For a molecule like this compound, MD simulations can elucidate the rotational freedom around the single bond connecting the pyrazole ring and the acetonitrile (B52724) group, which is crucial for determining its three-dimensional shape and potential interactions with its environment.

A typical MD simulation protocol for analyzing the conformational landscape of this compound would involve several key steps. Initially, a starting 3D structure of the molecule is generated and optimized using quantum mechanical methods, such as Density Functional Theory (DFT), to obtain a low-energy initial conformation. eurasianjournals.com This structure is then placed in a simulation box, typically solvated with an explicit solvent like water, to mimic physiological conditions. The system is then subjected to a series of energy minimization and equilibration steps to relax any steric clashes and bring the system to a stable temperature and pressure.

Following equilibration, a production MD run is performed, during which the atomic positions are updated at discrete time steps (typically on the order of femtoseconds) by integrating Newton's laws of motion. nih.gov The trajectory generated from this simulation provides a detailed movie of the molecule's dynamic behavior.

Analysis of the MD trajectory for this compound and its analogs would focus on several key metrics to define their conformational landscape and stability:

Dihedral Angle Analysis: The torsion angle around the bond connecting the pyrazole ring and the acetonitrile group is a critical parameter. By plotting the distribution of this dihedral angle over the simulation time, the preferred rotational conformations (conformers) and the energy barriers between them can be identified.

Cluster Analysis: This technique is used to group similar conformations from the MD trajectory, allowing for the identification of the most populated and thus energetically favorable conformational states.

The insights gained from MD simulations are crucial for understanding how the molecule might orient itself when approaching a biological target, a key aspect of its potential biological activity.

| Conformer Cluster | Population (%) | Average Dihedral Angle (°) | Relative Free Energy (kcal/mol) |

|---|---|---|---|

| 1 (Anti-periplanar) | 65 | 175 | 0.00 |

| 2 (Syn-periplanar) | 15 | 5 | 1.10 |

| 3 (Gauche) | 20 | 60 | 0.85 |

Application of Structure-Based Drug Design Principles

Structure-based drug design (SBDD) is a rational approach to drug discovery that relies on the three-dimensional structure of a biological target, typically a protein or nucleic acid. acs.org The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs, making its derivatives, including this compound, attractive starting points for SBDD campaigns. mdpi.com

In a hypothetical SBDD project targeting a specific enzyme, the first step would be to determine the 3D structure of the target protein, often through X-ray crystallography or cryo-electron microscopy. With the target structure in hand, computational docking studies can be performed to predict the binding mode of this compound within the active site. nih.gov These docking studies would evaluate various possible orientations and conformations of the molecule, scoring them based on their predicted binding affinity.

The docking results would highlight key interactions between the compound and the protein's active site residues. For instance, the nitrogen atoms of the pyrazole ring could act as hydrogen bond acceptors, while the methyl group could engage in hydrophobic interactions. The nitrile group, with its linear geometry and electron-withdrawing nature, could also form specific interactions, such as hydrogen bonds or dipole-dipole interactions.

Based on this initial binding hypothesis, medicinal chemists can design analogs of this compound to optimize its binding affinity and other drug-like properties. For example, different substituents could be introduced on the pyrazole ring to probe for additional hydrophobic pockets or to form new hydrogen bonds. The acetonitrile group could be replaced with other functional groups to modulate polarity and binding interactions.

The designed analogs would then be synthesized and tested for their biological activity. This iterative cycle of design, synthesis, and testing, guided by the structural information from the target protein, is the cornerstone of SBDD. nih.gov The stability of the binding mode for the most promising analogs would be further validated using molecular dynamics simulations to ensure that the key interactions are maintained over time. rsc.orgnih.gov

| Compound ID | Modification | Docking Score (kcal/mol) | In Vitro Activity (IC50, µM) |

|---|---|---|---|

| MPA-01 (Parent) | - | -7.5 | 10.2 |

| MPA-02 | Replace -CH3 with -CF3 | -8.2 | 5.1 |

| MPA-03 | Replace -CN with -CONH2 | -8.5 | 2.3 |

| MPA-04 | Add 4-Cl to pyrazole ring | -7.8 | 8.9 |

Medicinal Chemistry and Biological Activity of 2 1 Methyl 1h Pyrazol 5 Yl Acetonitrile Derivatives

Broad Pharmacological Significance of Pyrazole (B372694) Derivatives as Bioactive Agents

Pyrazole derivatives are a versatile class of compounds that have attracted significant attention from researchers due to their wide spectrum of biological activities. nih.govglobalresearchonline.net The inherent chemical properties of the pyrazole ring allow for diverse substitutions, leading to a wide range of pharmacological effects. mdpi.com These compounds have been extensively studied and have shown to be effective as anti-inflammatory, anticancer, antimicrobial, analgesic, and anticonvulsant agents. nih.govnih.gov

The presence of the pyrazole moiety in several commercially available drugs underscores its therapeutic importance. nih.gov For instance, Celecoxib is a well-known anti-inflammatory drug that selectively inhibits cyclooxygenase-2 (COX-2). nih.gov Other examples include Ruxolitinib, a Janus kinase (JAK) inhibitor used in the treatment of myelofibrosis, and Crizotinib, an anaplastic lymphoma kinase (ALK) and c-Met inhibitor for non-small cell lung cancer. nih.gov

The development of novel synthetic methodologies has further expanded the chemical space of pyrazole derivatives, allowing for the creation of compounds with enhanced potency and selectivity for various biological targets. ijpsr.commdpi.com Researchers continue to explore the structure-activity relationships of these compounds to design new therapeutic agents with improved efficacy and safety profiles. mdpi.com

Anti-inflammatory Activity and Cyclooxygenase (COX) Enzyme Inhibition

Inflammation is a complex biological response to harmful stimuli, and cyclooxygenase (COX) enzymes are key players in this process. Pyrazole derivatives have been extensively investigated for their anti-inflammatory properties, primarily through the inhibition of COX enzymes. nih.govnih.gov

Inhibition of COX-1 and COX-2 Enzyme Isoforms

The two main isoforms of the COX enzyme, COX-1 and COX-2, are involved in the production of prostaglandins (B1171923), which are mediators of inflammation and pain. nih.gov While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated during inflammation. dntb.gov.ua Therefore, selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects associated with the inhibition of COX-1. researchgate.net

Several studies have reported the synthesis of pyrazole derivatives with potent and selective COX-2 inhibitory activity. researchgate.netnih.gov For example, a series of 1,5-diarylpyrazole derivatives demonstrated significant COX-2 inhibition. nih.gov The selectivity of these compounds is often attributed to the presence of specific substituents on the pyrazole ring that can fit into the larger active site of the COX-2 enzyme. nih.gov

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| Compound 5s | >100 | 2.51 | >39.84 |

| Compound 5u | >100 | 1.79 | >55.86 |

| Celecoxib | 3.9 | 0.05 | 78 |

In Vivo Anti-inflammatory Efficacy in Preclinical Models

The anti-inflammatory effects of pyrazole derivatives have been confirmed in various preclinical models of inflammation. The carrageenan-induced paw edema model in rats is a widely used assay to evaluate the in vivo anti-inflammatory activity of new compounds. nih.gov In this model, several pyrazole derivatives have shown a significant reduction in paw edema, comparable to or even better than standard anti-inflammatory drugs like diclofenac (B195802) and celecoxib. nih.govmdpi.com

For instance, a study on novel pyrazole analogues demonstrated that some compounds exhibited potent anti-inflammatory activity with significant inhibition of paw edema. nih.gov These findings in animal models provide strong evidence for the therapeutic potential of pyrazole derivatives in treating inflammatory conditions.

Anticancer and Antitumor Potential

The development of novel anticancer agents is a major focus of medicinal chemistry research, and pyrazole derivatives have emerged as a promising class of compounds with significant antitumor potential. mdpi.comsrrjournals.comirjmets.com Their anticancer activity is often mediated through various mechanisms, including the induction of apoptosis and the inhibition of protein kinases involved in cancer cell proliferation and survival. nih.govnih.gov

Mechanisms of Apoptosis Induction in Malignant Cell Lines

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many chemotherapeutic agents exert their effects by inducing apoptosis in cancer cells. nih.gov Pyrazole derivatives have been shown to trigger apoptosis in various cancer cell lines through different signaling pathways. waocp.org

One common mechanism involves the generation of reactive oxygen species (ROS), which can lead to oxidative stress and subsequently activate apoptotic pathways. waocp.org Studies have shown that certain pyrazole derivatives can induce a dose- and time-dependent increase in ROS levels in cancer cells, leading to cell death. waocp.org Furthermore, some pyrazole derivatives have been found to induce cell cycle arrest, preventing cancer cells from progressing through the cell division cycle and ultimately leading to apoptosis. nih.govwaocp.org For example, a study on pyrazole derivatives in triple-negative breast cancer cells showed that the most active compound induced cell cycle arrest at the S phase and triggered apoptosis through ROS production and caspase 3 activation. waocp.org

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) | MDA-MB-468 (24h) | 14.97 |

| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) | MDA-MB-468 (48h) | 6.45 |

| Paclitaxel | MDA-MB-486 (24h) | 49.90 |

| Paclitaxel | MDA-MB-486 (48h) | 25.19 |

Inhibition of Key Protein Kinases (PKIs)

Protein kinases are a family of enzymes that play a critical role in cell signaling pathways that regulate cell growth, proliferation, and survival. nih.gov Dysregulation of protein kinase activity is a hallmark of many cancers, making them attractive targets for anticancer drug development. nih.gov Pyrazole derivatives have been identified as potent inhibitors of various protein kinases. nih.govacs.org

For example, derivatives of the pyrazole scaffold have been shown to inhibit cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. nih.gov Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells. nih.gov Additionally, pyrazole-based compounds have been developed as inhibitors of other important kinases such as Aurora kinases, which are involved in mitosis, and Janus kinases (JAKs), which are involved in cytokine signaling. acs.orgmdpi.com The ability of pyrazole derivatives to target multiple kinases has led to the development of multi-targeted kinase inhibitors with broad-spectrum anticancer activity. acs.org

In Vitro Cytotoxicity and Antiproliferative Activity against Diverse Cancer Cell Lines

Derivatives of 2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile have demonstrated significant cytotoxic and antiproliferative effects across a range of human cancer cell lines.

A series of 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrids showed potent cytotoxicity against MCF-7 (breast), A549 (lung), HeLa (cervical), and PC3 (prostate) cancer cell lines, with IC50 values ranging from 2.82 to 6.28 μM. nih.gov Another study on pyrazole-based hybrid heteroaromatics identified compounds with potent activity against A549 lung cancer cells, with IC50 values of 42.79 and 55.73 μM, without exhibiting toxicity to normal cell lines. nih.gov

Furthermore, novel 3,19-(NH-3-aryl-pyrazole) acetals of andrographolide (B1667393) were synthesized and evaluated for their anticancer potential. rsc.org One of these compounds exhibited a potent IC50 of 3.08 μM against the colon cancer cell line HCT-116. rsc.org The study suggested that the apoptosis induced by this compound was linked to elevated levels of intracellular reactive oxygen species. rsc.org

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrids | MCF-7 (Breast) | 2.82 - 6.28 | nih.gov |

| A549 (Lung) | |||

| HeLa (Cervical) | |||

| PC3 (Prostate) | |||

| Pyrazole-based hybrid heteroaromatics | A549 (Lung) | 42.79 | nih.gov |

| A549 (Lung) | 55.73 | ||

| 3,19-(NH-3-aryl-pyrazole) acetal (B89532) of andrographolide | HCT-116 (Colon) | 3.08 | rsc.org |

Antimicrobial Efficacy

The pyrazole scaffold is a well-established pharmacophore in the development of antimicrobial agents. Derivatives of this compound have been investigated for their efficacy against a variety of microbial pathogens.

Numerous studies have highlighted the antibacterial potential of pyrazole derivatives against both Gram-positive and Gram-negative bacteria. For instance, certain pyrazole-derived hydrazones have shown potent activity against Methicillin-resistant Staphylococcus aureus (MRSA), with some compounds exhibiting a Minimum Inhibitory Concentration (MIC) of 0.78 μg/mL. acu.edu.in In another study, coumarin-substituted pyrazole derivatives were evaluated against various clinically important S. aureus strains, with MIC determinations starting at a concentration of 50 μg/mL. mdpi.com

Research on a series of pyrazoline derivatives demonstrated moderate antimicrobial activity against a panel of bacteria, including S. aureus and Escherichia coli, with MIC values ranging from 32 to 512 μg/mL. turkjps.org Furthermore, an evaluation of pyrazoles, indazoles, and pyrazolines identified a lead compound with significant antibacterial potency against clinical and multidrug-resistant strains of Staphylococcus, reaching MIC values as low as 4 µg/mL. nih.gov

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Pyrazole-derived hydrazone | MRSA (S. aureus) | 0.78 | acu.edu.in |

| Pyrazoline derivative | S. aureus | 32 - 512 | turkjps.org |

| Pyrazoline derivative | E. coli | 32 - 512 | turkjps.org |

| Pyrazoline | Staphylococcus spp. (MDR) | 4 | nih.gov |

Antifungal Activity

Derivatives of the pyrazole nucleus are recognized for their significant antifungal properties. nih.govmdpi.com While specific studies on this compound derivatives are not extensively documented in publicly available research, the broader class of pyrazole-containing compounds has demonstrated notable efficacy against a range of fungal pathogens. For instance, novel pyrazole amide derivatives have been synthesized and shown to exhibit antifungal activities against various fungi. clockss.org

Research into pyrazole-thiazole-hydrazone compounds has identified derivatives with strong inhibitory action against several Candida species, including Candida albicans. nih.gov The mechanism of action for some of these derivatives is believed to involve the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane, through the targeting of the 14-α-sterol demethylase enzyme. nih.gov

A series of novel pyrazole amides were designed and synthesized, showing a range of antifungal activities in mycelial growth inhibition assays. One particular derivative, N-(2-(7-bromo-5-chloro-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, demonstrated higher antifungal activity than the commercial fungicide boscalid (B143098) against two tested fungal species. clockss.org Molecular docking studies of this compound suggested that the carbonyl oxygen atom of the pyrazole amide forms hydrogen bonds with key amino acid residues (TYR58 and TRP173) in the target enzyme. clockss.org

The following table summarizes the antifungal activity of selected pyrazole-thiazole-hydrazone derivatives against Candida albicans:

| Compound | Substituent (R) | MIC₅₀ (µg/mL) against C. albicans |

| 2c | 4-Cl | 0.98 |

| 2e | 4-F | 0.98 |

| Ketoconazole | - | 0.98 |

| Fluconazole | - | 0.98 |

Antiviral Properties (including Reverse Transcriptase Inhibition)

The pyrazole scaffold has been a subject of interest in the discovery of novel antiviral agents. nih.gov Various derivatives have been investigated for their activity against a range of viruses. While specific data on this compound derivatives is limited, related pyrazole structures have shown promise.

Notably, the pyrazole nucleus has been incorporated into non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Reverse transcriptase is a crucial enzyme for the replication of retroviruses like HIV. The development of NNRTIs represents a significant strategy in antiviral therapy.

Studies on other heterocyclic compounds containing the pyrazole moiety have demonstrated their potential as antiviral agents. For instance, pyrazolopyridine derivatives have been investigated for their inhibitory effects on the in vitro replication of Herpes Simplex Virus Type-1 (HSV-1).

Anthelmintic Properties and Antiparasitic Activity

Parasitic nematodes, such as Haemonchus contortus, pose a significant threat to livestock, leading to substantial economic losses. nih.gov The development of resistance to existing anthelmintic drugs has necessitated the search for new chemical entities with novel modes of action. nih.gov Pyrazole derivatives have emerged as a promising class of compounds with potential anthelmintic properties.

Research has been conducted on pyrazole-5-carboxamide derivatives, which share a common pyrazole core with this compound, for their activity against the parasitic nematode Haemonchus contortus. nih.govresearchgate.net In these studies, a whole-organism screening assay was utilized to measure the inhibition of larval motility and development. nih.gov

Among a series of 55 tested pyrazole-5-carboxamide compounds, two derivatives, designated a-15 and a-17, were identified as having reproducible inhibitory effects on both the motility of exsheathed third-stage (xL3) and fourth-stage (L4) larvae, as well as on L4 development. nih.gov The half maximal inhibitory concentration (IC₅₀) values for these compounds ranged from approximately 3.4 to 55.6 μM. nih.gov Further investigation into the mechanism of action suggested that these compounds may inhibit the mitochondrial respiratory chain. nih.govresearchgate.net

The following table presents the in vitro anthelmintic activity of selected pyrazole-5-carboxamide derivatives against Haemonchus contortus:

| Compound | IC₅₀ (µM) - xL3 Motility (72h) | IC₅₀ (µM) - L4 Motility (72h) | IC₅₀ (µM) - L4 Development (7 days) |

| a-15 | 13.9 | 10.6 | 4.0 |

| a-17 | 55.6 | 13.5 | 3.4 |

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

The biological activity of pyrazole derivatives is significantly influenced by the nature and position of substituents on the pyrazole ring and any associated side chains.

In the context of antifungal activity, studies on pyrazole-thiazole derivatives have shown that the presence of electron-withdrawing groups on a phenyl ring attached to the core structure can enhance potency. nih.gov For example, derivatives with chlorine or fluorine substituents at the para-position of the phenyl ring exhibited strong inhibition of Candida species, comparable to standard antifungal drugs. nih.gov

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For pyrazole derivatives, the key pharmacophoric features can vary depending on the target.

For antifungal activity targeting 14-α-sterol demethylase, the pharmacophore likely includes a nitrogen atom in the pyrazole ring that can coordinate with the heme iron in the enzyme's active site, along with a hydrophobic region that interacts with the enzyme's substrate-binding pocket. nih.gov

In the case of anthelmintic pyrazole-5-carboxamides that inhibit the mitochondrial respiratory chain, the pharmacophore is thought to involve the pyrazole ring and the carboxamide linker, which are essential for binding to the target protein complex. nih.govresearchgate.net The specific arrangement of lipophilic and hydrogen-bonding groups is critical for potent activity.

While direct pharmacophore models for this compound derivatives are not yet established, the insights gained from related pyrazole structures provide a valuable foundation for the rational design of new and more potent antifungal, antiviral, and anthelmintic agents based on this versatile scaffold.

Design and Evaluation of Molecular Hybrids

The strategy of creating molecular hybrids involves combining the this compound scaffold with other pharmacologically active moieties to produce a single molecule with potentially enhanced or synergistic biological activities. This approach is a cornerstone of modern medicinal chemistry, aiming to improve affinity for biological targets, modulate pharmacokinetic properties, or overcome drug resistance.

A notable application of this strategy is the synthesis of pyran-linked phthalazinone-pyrazole hybrids. frontiersin.org These compounds were synthesized via a one-pot, three-component reaction involving a phthalazinone derivative, a 1H-pyrazole-5-carbaldehyde, and an active methylene (B1212753) compound like malononitrile (B47326). frontiersin.org The resulting hybrids were evaluated for their anticancer activity. For instance, several of the synthesized pyran-linked hybrids demonstrated moderate to good cytotoxic activity against human lung carcinoma (A549) and cervical cancer (HeLa) cell lines. frontiersin.org Compound 4c from this series was identified as a particularly promising agent, showing significant activity against both A549 and HeLa cells with IC50 values of 9.8 µM and 10.1 µM, respectively. frontiersin.org

Similarly, researchers have developed benzimidazole-pyrazole hybrids. acs.org These were synthesized and subsequently evaluated for a range of biological effects, including anti-inflammatory, antioxidant, and anticancer properties. The evaluation revealed that specific substitutions on the pyrazole ring were crucial for activity; a hybrid containing a para-fluorophenyl group at the pyrazole nucleus showed the highest anticancer potency against pancreatic cancer cell lines (SW1990 and AsPCl). acs.org

Another class of molecular hybrids includes pyrazole-phthalazine derivatives, which have been designed and evaluated as potential α-glucosidase inhibitors for antidiabetic applications. nih.gov The design rationale is based on the known antidiabetic properties of both pyrazole and phthalazine (B143731) scaffolds. nih.gov

Cytotoxicity of Pyran-Linked Phthalazinone-Pyrazole Hybrids

| Compound | IC50 against A549 Cells (µM) | IC50 against HeLa Cells (µM) |

|---|---|---|

| 4a | 21.5 | 22.4 |

| 4b | 15.2 | 16.8 |

| 4c | 9.8 | 10.1 |

| 4d | 11.2 | 12.5 |

| 4e | 31.6 | 30.2 |

Data sourced from cytotoxicity evaluations of novel pyran-linked phthalazinone-pyrazole hybrids. frontiersin.org

Investigations into the Mechanism of Biological Action

Understanding the mechanism through which derivatives of this compound exert their biological effects is critical for their development as therapeutic agents. Research indicates that these compounds can act via multiple mechanisms, including direct enzyme inhibition, modulation of signaling pathways, and induction of cellular stress.

For example, a series of novel 1-methyl-1H-pyrazol-5-amine derivatives containing disulfide moieties were investigated for their antimicrobial properties. nih.gov Mechanistic studies on the most potent antifungal compound, 7f , revealed that its mode of action against the fungus Valsa mali involves inducing severe hyphal shrinkage and collapse. nih.gov Further investigation showed it triggers a significant accumulation of intracellular reactive oxygen species (ROS), leading to lipid peroxidation and irreversible oxidative damage to the fungal cells. nih.gov This suggests that the compound disrupts the redox homeostasis of the pathogen.

In a different context, the mechanism of toxicity for certain 1-methyl-1H-pyrazole-5-carboxamide derivatives was explored. nih.gov While these compounds were designed as anthelmintics, they exhibited unexpected acute toxicity in rodent models. nih.gov Subsequent experiments measuring cellular respiration demonstrated a dose-dependent inhibition of mitochondrial respiration, which was linked to potent cytotoxicity in respiring rat hepatocytes. nih.gov This highlights that interference with fundamental cellular processes like mitochondrial function can be a key mechanism of biological action for this class of compounds. nih.gov

Identification of Molecular Targets and Binding Interactions

Identifying the specific molecular targets of this compound derivatives is a key step in elucidating their mechanism of action. Molecular docking and biochemical assays have pinpointed several enzymes and receptors as primary targets.

One significant target identified is Nicotinamide phosphoribosyltransferase (NAMPT) , a crucial enzyme in the NAD+ salvage pathway. nih.gov A derivative, 1-[2-(1-methyl-1H-pyrazol-5-yl)- acs.orgrsc.orgtriazolo[1,5-a]pyridin-6-yl]-3-(pyridin-4-ylmethyl)urea , was discovered as a potent NAMPT activator, making it an attractive candidate for diseases related to metabolism and aging. nih.gov

Another important class of targets is the phosphodiesterase (PDE) family of enzymes. A series of pyrazole analogues were synthesized and found to be highly potent and selective inhibitors of PDE10A . rsc.org Several of these compounds exhibited IC50 values in the low nanomolar range, indicating a strong binding affinity for the enzyme. rsc.org

The metalloproteases meprin α and meprin β have also been identified as targets for pyrazole-based inhibitors. nih.govscispace.com Docking studies suggest that the aryl moieties of these inhibitors target the S1 and S1′ pockets of the enzymes. nih.gov The binding is further stabilized by interactions with specific amino acid residues; for example, a pyrazole derivative with a C1 spacer can engage in π-π interactions with Y187 in the active site. nih.gov

Furthermore, pyrazoline derivatives have been investigated as potential inhibitors of monoamine oxidase A (MAO-A) , a target for antidepressant and anti-anxiety therapies. nih.gov Docking experiments revealed that the most potent derivatives form key interactions with amino acid residues such as Tyr407, Tyr444, and Phe352 at the MAO-A binding site. nih.gov

Modulation of Cellular Signaling Pathways

Derivatives based on the pyrazole scaffold can exert their biological effects by modulating key cellular signaling pathways. This interference can lead to downstream effects such as altered gene expression, cytokine production, and cellular stress responses.

For instance, certain pyrazole-containing compounds have been shown to influence inflammatory signaling. Some dual inhibitors of COX-2/sEH were found to substantially decrease the serum concentration of Tumor Necrosis Factor-alpha (TNF-α) , a critical pro-inflammatory cytokine. mdpi.com By reducing TNF-α levels, these compounds can dampen the inflammatory cascade.

The mechanism of action for some antifungal 1-methyl-1H-pyrazol-5-amine derivatives involves the modulation of cellular stress pathways. nih.gov The lead compound 7f was found to trigger a massive accumulation of intracellular reactive oxygen species (ROS) in the fungal pathogen V. mali. nih.gov This surge in ROS initiates lipid peroxidation and causes oxidative damage, indicating a direct modulation of the cell's redox signaling and antioxidant defense systems. nih.gov

In the context of immunology, conjugated agonists containing a pyrazole moiety have been designed to target pattern recognition receptors like Toll-like receptor 4 (TLR4) . acs.org TLR4 activation initiates signaling through the MyD88 and TRIF pathways, culminating in the expression of pro-inflammatory genes and cytokines. acs.org By designing molecules that interact with this receptor, it is possible to modulate these critical immune signaling pathways. acs.org

Characterization of Enzyme and Receptor Interactions

The interaction between pyrazole derivatives and their target enzymes or receptors is often characterized by high affinity and specificity. Quantitative analysis of these interactions, typically through the determination of inhibition constants like IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant), is crucial for understanding their therapeutic potential.

Derivatives of pyrazole have been identified as potent inhibitors of various enzymes. For example, certain analogues are powerful inhibitors of phosphodiesterase 10A (PDE10A) , with several compounds displaying IC50 values in the sub-nanomolar to low nanomolar range. rsc.org This indicates a very tight binding to the enzyme's active site.

In the field of anti-inflammatory research, pyrazole derivatives have been developed as selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme. mdpi.com Similarly, compounds designed as dual COX-2/soluble epoxide hydrolase (sEH) inhibitors have shown high potency. mdpi.com The interactions of pyrazole-phthalazine hybrids with α-glucosidase have also been studied in detail. A kinetic binding study identified the most effective inhibitor from one series, compound 8l , and determined its inhibition constant (Ki) to be 34.75 µM, confirming its interaction with the enzyme's active site. nih.gov

Inhibitory Activity of Pyrazole Derivatives Against Various Enzymes

| Derivative Class | Target Enzyme | Reported IC50 / Ki Values | Reference |

|---|---|---|---|

| Pyrazole-Phthalazine Hybrid (8l) | α-glucosidase | Ki = 34.75 µM | nih.gov |

| Pyrazole-carboxamide | Lipoxygenase | IC50 = 2.17 ± 0.12 µM | mdpi.com |

| Pyrazole Analogue (11a) | PDE10A | IC50 = 0.24 ± 0.05 nM | rsc.org |

| Pyrazole Analogue (10b) | PDE10A | IC50 = 0.28 ± 0.06 nM | rsc.org |

| Pyrazole Derivative (Pyz-1) | α-glucosidase | IC50 = 75.62 ± 0.56 µM | nih.gov |

| Pyrazole Derivative (Pyz-2) | α-amylase | IC50 = 120.2 ± 0.68 µM | nih.gov |

A summary of reported inhibitory constants for various pyrazole derivatives against their respective enzyme targets.

Methodologies for In Vitro and In Vivo Biological Evaluation

A comprehensive suite of in vitro and in vivo assays is employed to evaluate the biological activity of this compound derivatives. These methodologies are essential for determining potency, selectivity, mechanism of action, and potential therapeutic applications.

Cell-Based Assays

Cell-based assays are fundamental for the initial screening and characterization of novel compounds. These assays provide critical information on a compound's cytotoxicity, antiproliferative effects, and its impact on cellular functions in a controlled environment.

A common method to assess anticancer activity is the MTT assay , which measures cellular metabolic activity as an indicator of cell viability. This assay has been used to evaluate tetrahydrothiochromeno[4,3-c]pyrazole derivatives against gastric cancer cell lines like MGC-803 . mdpi.com For the most potent compounds identified through this screening, further assays are conducted to understand their mechanism, such as cell cycle analysis by flow cytometry, which revealed that these specific derivatives induced G2/M cell cycle arrest and apoptosis. mdpi.com

Other antiproliferative assays are widely used across various human cancer cell lines. For example, the biological activity of pyrazole derivatives has been tested in human ovarian adenocarcinoma A2780 cells, human lung carcinoma A549 cells, and murine P388 leukemia cells. globalresearchonline.net Similarly, the cytotoxicity of pyran-linked phthalazinone-pyrazole hybrids was evaluated against A549 and HeLa (cervical cancer) cell lines. frontiersin.org

Beyond cancer, cell-based assays are used to investigate other biological activities. To probe the unexpected toxicity of certain 1-methyl-1H-pyrazole-5-carboxamide derivatives, researchers used a panel of mammalian cell lines for initial cytotoxicity screening, followed by more specific assays using rat hepatocytes to measure the inhibition of mitochondrial respiration. nih.gov This approach allowed for the identification of a specific mechanism of toxicity that was not apparent in standard cytotoxicity screens. nih.gov

Examples of Cell Lines Used in the Evaluation of Pyrazole Derivatives